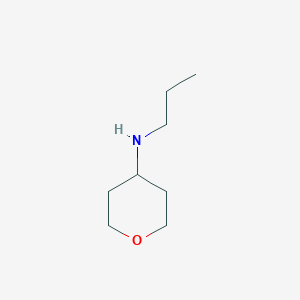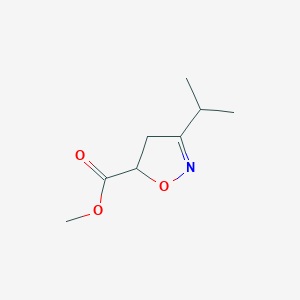![molecular formula C30H30Br2N6O B064898 2,6-bis[2-amino-1-(6-bromo-1H-indol-3-yl)ethyl]-3-(2-aminoethyl)-1H-indol-5-ol CAS No. 159903-67-0](/img/structure/B64898.png)
2,6-bis[2-amino-1-(6-bromo-1H-indol-3-yl)ethyl]-3-(2-aminoethyl)-1H-indol-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Indole derivatives are bioactive aromatic compounds that have been found in many important synthetic drug molecules . They possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This has led to interest among researchers in synthesizing a variety of indole derivatives .
Synthesis Analysis
The synthesis of indole derivatives often involves electrophilic substitution, similar to the benzene ring, due to excessive π-electrons delocalization . Researchers have taken interest in synthesizing various scaffolds of indole for screening different pharmacological activities .Molecular Structure Analysis
Indole is also known as benzopyrrole, which contains a benzenoid nucleus and has 10 π-electrons (two from a lone pair on nitrogen and double bonds provide eight electrons), which makes them aromatic in nature .Chemical Reactions Analysis
The addition of the indole nucleus to medicinal compounds that are biologically active pharmacophore made it an important heterocyclic compound having broad-spectrum biological activities .Physical And Chemical Properties Analysis
Indole derivatives are physically crystalline and colorless in nature with specific odors .Scientific Research Applications
Alkaloid Isolation from Marine Sponge
1,2-Bis(1H-indol-3-yl)ethane-1,2-dione, a related bisindole alkaloid, was isolated from the marine sponge Smenospongia sp. This study highlights the potential of marine sponges as sources for novel indole alkaloids, which could have applications in drug discovery and biomedical research (McKay, Carroll, Quinn, & Hooper, 2002).
Synthesis of Indole Alkaloid Analogues
Research on the synthesis of deaza-analogues of the bisindole marine alkaloid Topsentin demonstrates the scientific interest in creating structural variants of indole alkaloids. These efforts aim to explore their potential applications in pharmacology and biochemistry (Carbone et al., 2013).
Development of Fluorescent Compounds
Studies on tridentate ligands derived from benzimidazole, quinoline, and tryptophan for developing rhenium complexes demonstrate the use of indole derivatives in creating fluorescent compounds. These have potential applications in imaging and analytical chemistry (Wei, Babich, Ouellette, & Zubieta, 2006).
Glutaminase Inhibitors
The synthesis of BPTES analogs, which include indole structures, highlights their application in inhibiting kidney-type glutaminase. This research contributes to the understanding of glutaminase in cancer and metabolic diseases (Shukla et al., 2012).
Schiff Bases with Antimicrobial Activity
Indole group containing Schiff bases have been synthesized from Tryptophan, demonstrating significant antimicrobial activity. This research underlines the potential of indole derivatives in developing new antimicrobial agents (Radhakrishnan, Balakrishnan, & Selvaraj, 2020).
Cyclic Alpha-Amino Acid Derivatives
The synthesis of conformationally constrained cyclic alpha-amino acid derivatives underlines the versatility of indole structures in creating novel amino acids, which have potential applications in peptide chemistry and drug development (Kotha & Brahmachary, 2000).
Antiviral Activity Research
Studies on substituted ethyl esters of indole-3-carboxylic acids show that they have been tested for antiviral activities, indicating the potential of indole derivatives in antiviral drug development (Ivashchenko et al., 2014).
Synthesis of Indole-Pyranones
Research on the synthesis of 2,6-bis(1H-indole-6-yl)-4H-pyran-4-ones illustrates the chemical versatility of indole structures in synthesizing heterocyclic compounds with potential biological activity (Shahrisa, Ghasemi, & Saraei, 2009).
Macrocyclic Ligands Synthesis
The synthesis of macrocyclic ligands featuring indole derivatives highlights their application in coordination chemistry, potentially leading to novel materials and catalysts (Lodeiro et al., 2004).
Future Directions
properties
IUPAC Name |
2,6-bis[2-amino-1-(6-bromo-1H-indol-3-yl)ethyl]-3-(2-aminoethyl)-1H-indol-5-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H30Br2N6O/c31-15-1-3-17-24(13-36-26(17)7-15)22(11-34)21-9-28-20(10-29(21)39)19(5-6-33)30(38-28)23(12-35)25-14-37-27-8-16(32)2-4-18(25)27/h1-4,7-10,13-14,22-23,36-39H,5-6,11-12,33-35H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYAJKOUHPRYFRD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)NC=C2C(CN)C3=C(C=C4C(=C3)NC(=C4CCN)C(CN)C5=CNC6=C5C=CC(=C6)Br)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H30Br2N6O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80936191 |
Source


|
| Record name | 2,6-Bis[2-amino-1-(6-bromo-1H-indol-3-yl)ethyl]-3-(2-aminoethyl)-1H-indol-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80936191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
650.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Gelliusine A | |
CAS RN |
159903-67-0 |
Source


|
| Record name | Gelliusine A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0159903670 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,6-Bis[2-amino-1-(6-bromo-1H-indol-3-yl)ethyl]-3-(2-aminoethyl)-1H-indol-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80936191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-Butyl-calix[4]arene tetrakis[2-(diphenylphosphoryl)ethyl ether]](/img/structure/B64815.png)
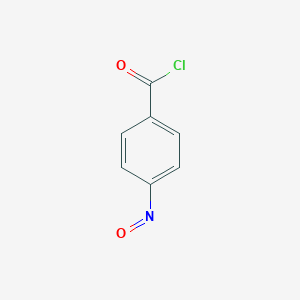
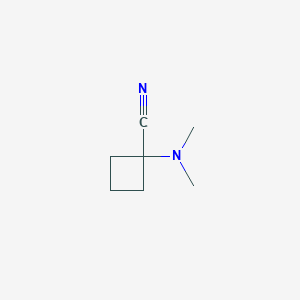
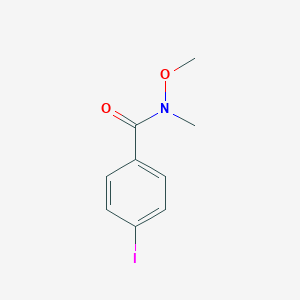
![Furo[2,3-b]pyridin-3-ylmethanol](/img/structure/B64826.png)
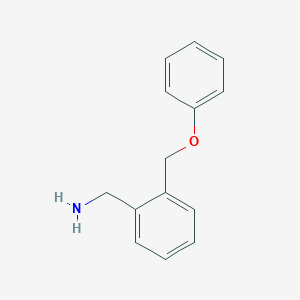
![2-Iminoimidazo[1,2-a]pyridin-3(2H)-one](/img/structure/B64829.png)
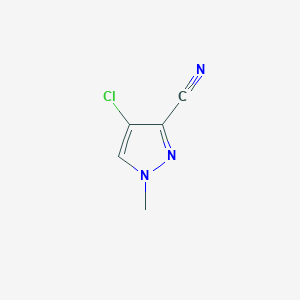

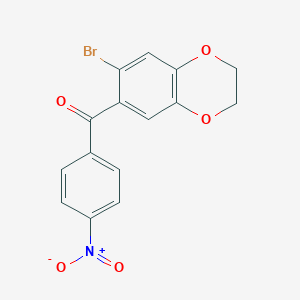

![N-[3-(dimethylaminodiazenyl)phenyl]-2-piperidin-1-ylacetamide](/img/structure/B64849.png)
